molecular formula C12H18Cl2N4O2S B14135989 2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride CAS No. 6964-56-3

2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

Cat. No.: B14135989
CAS No.: 6964-56-3
M. Wt: 353.3 g/mol
InChI Key: HTFRGPCGJDORJB-UHFFFAOYSA-M
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Description

2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a thiazolium ring, and an ethanol group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazolium intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxypyrimidine: Shares the pyrimidine ring structure.

    4-Methyl-1,3-thiazole: Contains the thiazole ring similar to the thiazolium part of the compound.

    Ethanolamine: Features the ethanol group present in the compound.

Uniqueness

2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride is unique due to its combination of pyrimidine, thiazolium, and ethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6964-56-3

Molecular Formula

C12H18Cl2N4O2S

Molecular Weight

353.3 g/mol

IUPAC Name

2-[3-[(4-amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

InChI

InChI=1S/C12H17N4O2S.2ClH/c1-8-10(3-4-17)19-7-16(8)6-9-5-14-12(18-2)15-11(9)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1

InChI Key

HTFRGPCGJDORJB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)OC)CCO.Cl.[Cl-]

Origin of Product

United States

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